molecular formula C11H11N B11717432 6-Cyclopropyl-1H-indole

6-Cyclopropyl-1H-indole

Cat. No.: B11717432
M. Wt: 157.21 g/mol
InChI Key: SLKMQWLNAMYXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-1H-indole is a heterocyclic compound that features an indole core with a cyclopropyl group attached to the nitrogen atom. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitro compounds, alkyl halides.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: Indoline derivatives.

    Substitution: Halogenated, nitro-substituted, or alkyl-substituted indoles.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like cyclooxygenase and kinases, leading to anti-inflammatory and anticancer effects . The cyclopropyl group may enhance the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Uniqueness: 6-Cyclopropyl-1H-indole is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces strain into the molecule, potentially enhancing its reactivity in certain chemical reactions. Additionally, the cyclopropyl group may improve the compound’s ability to cross biological membranes, increasing its bioavailability and therapeutic potential .

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

6-cyclopropyl-1H-indole

InChI

InChI=1S/C11H11N/c1-2-8(1)10-4-3-9-5-6-12-11(9)7-10/h3-8,12H,1-2H2

InChI Key

SLKMQWLNAMYXCE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C2)C=CN3

Origin of Product

United States

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